acetic acid;ethyl 5-hydroxy-1-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]indole-2-carboxylate
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Overview
Description
Acetic acid;ethyl 5-hydroxy-1-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including acetic acid;ethyl 5-hydroxy-1-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]indole-2-carboxylate, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another approach is the installation of side chains using reagents like N,N-dimethylmethylene ammonium chloride in acetic acid .
Industrial Production Methods
Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;ethyl 5-hydroxy-1-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]indole-2-carboxylate can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Acetic acid;ethyl 5-hydroxy-1-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]indole-2-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of acetic acid;ethyl 5-hydroxy-1-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A potent hallucinogen.
Uniqueness
What sets acetic acid;ethyl 5-hydroxy-1-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]indole-2-carboxylate apart is its unique structure, which combines the indole moiety with additional functional groups, enhancing its potential for diverse applications in scientific research and industry .
Biological Activity
Acetic acid; ethyl 5-hydroxy-1-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]indole-2-carboxylate is a complex organic compound belonging to the indole derivatives class. These compounds are notable for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C22H31N3O6 |
Molecular Weight | 433.5 g/mol |
IUPAC Name | Acetic acid; ethyl 5-hydroxy-1-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]indole-2-carboxylate |
InChI | InChI=1S/C20H27N3O4.C2H4O2/c1-2... |
InChI Key | YLUUQPHYDMHSNT-UHFFFAOYSA-N |
The biological activity of acetic acid; ethyl 5-hydroxy-1-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]indole-2-carboxylate is primarily attributed to its interaction with various molecular targets. The indole moiety is known to bind with high affinity to multiple receptors, influencing several biological processes. Some studies suggest that it may act as an inhibitor of specific enzymes or pathways involved in disease progression, particularly in cancer and inflammatory conditions .
Anticancer Properties
Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. For instance:
- In Vitro Studies : The compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. One study reported a biochemical IC50 value of 0.002 μM against EZH2, a critical target in oncological therapies .
- In Vivo Studies : In xenograft models, the compound demonstrated robust antitumor effects when administered at specific dosages (e.g., 160 mg/kg BID), highlighting its potential as an effective anticancer agent .
Anti-inflammatory Effects
Indole derivatives are also known for their anti-inflammatory properties. The compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines or by blocking specific signaling pathways involved in inflammation .
Neuroprotective Activity
Given its structural components, this compound may possess neuroprotective properties. Indole derivatives have been implicated in neuroprotection through mechanisms such as reducing oxidative stress and modulating neurotransmitter levels .
Case Study 1: EZH2 Inhibition
A study focused on optimizing indole-based EZH2 inhibitors found that modifications to the piperidine ring significantly influenced the compound's potency and selectivity. The researchers synthesized various analogs and evaluated their effects on cellular assays related to cancer treatment. The findings revealed that specific substitutions enhanced both biochemical and cellular activities .
Case Study 2: Anti-inflammatory Activity
Another investigation assessed the anti-inflammatory effects of related indole compounds in animal models of inflammation. The study reported a significant reduction in inflammatory markers following treatment with indole derivatives, suggesting a potential therapeutic application for inflammatory diseases .
Properties
Molecular Formula |
C22H31N3O6 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
acetic acid;ethyl 5-hydroxy-1-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]indole-2-carboxylate |
InChI |
InChI=1S/C20H27N3O4.C2H4O2/c1-2-27-20(26)18-13-15-12-16(24)6-7-17(15)23(18)14-19(25)21-8-11-22-9-4-3-5-10-22;1-2(3)4/h6-7,12-13,24H,2-5,8-11,14H2,1H3,(H,21,25);1H3,(H,3,4) |
InChI Key |
YLUUQPHYDMHSNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1CC(=O)NCCN3CCCCC3)C=CC(=C2)O.CC(=O)O |
Origin of Product |
United States |
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